tert-butyl8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

stereochemistry enantiomeric purity reproducibility

This compound is a defined single-enantiomer (4aS,9bR) Boc-protected 8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. It belongs to the class of hydrogenated γ-carbolines, a scaffold under active investigation for modulating histamine and serotonin receptors in central nervous system disorders.

Molecular Formula C16H21ClN2O2
Molecular Weight 308.8 g/mol
CAS No. 1250994-53-6
Cat. No. B3225665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
CAS1250994-53-6
Molecular FormulaC16H21ClN2O2
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m0/s1
InChIKeyNUSSODRBWFEQDM-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1250994-53-6): Technical Baseline for Research and Procurement


This compound is a defined single-enantiomer (4aS,9bR) Boc-protected 8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole . It belongs to the class of hydrogenated γ-carbolines, a scaffold under active investigation for modulating histamine and serotonin receptors in central nervous system disorders [1]. The tert-butyloxycarbonyl (Boc) group serves as a readily cleavable nitrogen-protecting group, making the compound a strategic intermediate for further N-functionalization. Commercially, the compound is available at 98% purity from select specialist suppliers, with standard purity grades typically at 95% .

Single enantiomer (4aS,9bR) – Supports enantioselective SAR studies without racemate variability.
Boc-protected amine – Enables orthogonal N-functionalization under acidic deprotection.
8-Chloro γ-carboline scaffold – Fits CNS research models requiring balanced LogP and halogen-bond potential.

Procurement Risks for tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: Why Routine Substitution is Not Feasible


Generic replacement of this compound with closely related chiral or achiral analogs risks irreproducible results because small structural changes significantly impact biological, physicochemical, and synthetic utility profiles. The defined (4aS,9bR) stereochemistry distinguishes CAS 1250994-53-6 from racemic mixtures (e.g., CAS 885272-52-6), which can exhibit altered potency and selectivity at enantiomer-sensitive targets such as G protein-coupled receptors [1]. Substituting the 8-chloro substituent with fluoro or hydrogen modifies lipophilicity (ΔLogP ≈ 0.5–1) and hydrogen-bond acceptor capacity, thereby altering blood-brain barrier penetration and target engagement [2]. Furthermore, changing the protecting group from Boc to Cbz or Fmoc introduces divergent cleavage conditions (acidic vs. hydrogenolytic vs. basic), which may be incompatible with sensitive downstream substrates and necessitates re-optimized deprotection protocols, significantly increasing process development timelines [3].

Racemate vs. single enantiomer
Substituting with the unspecified racemate (CAS 885272-52-6) may shift enantiomer-sensitive receptor engagement and undermine SAR reproducibility; class-level SAR indicates affinity differences can exceed one order of magnitude.
8-Fluoro or unsubstituted analogs
Replacing chlorine with fluorine or hydrogen alters computed LogP and removes halogen-bond donor capacity, potentially affecting CNS permeability predictions and binding-mode interpretation.
Cbz or Fmoc protecting groups
Using Cbz or Fmoc instead of Boc introduces orthogonal deprotection conditions (hydrogenolysis or base) that may be incompatible with sensitive substrates and require re-optimized process development.

Quantitative Differentiation Evidence: tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vs. Closest Comparators


Single Enantiomer vs. Racemic Mixture: Stereochemical Identity and Procurement Reproducibility

CAS 1250994-53-6 is explicitly the (4aS,9bR)-enantiomer, whereas the closely related CAS 885272-52-6 is the unspecified racemate. In analogous fused γ-carboline series, individual enantiomers exhibit >10-fold differences in receptor binding affinity [1]. Procuring a single, defined enantiomer eliminates batch-to-batch variability in enantiomeric excess (e.e.) inherent to racemic or undefined chiral sources, ensuring reproducible pharmacological and synthetic outcomes .

Stereochemical Definition
Class-level SAR
Target: Single enantiomer (4aS,9bR) — 100% intended isomer.
Comparator: Racemate (4RS,9bSR) — ~50:50 distribution; enantiomeric excess not specified.
Reported >10× affinity difference in related fused γ-carboline pairs.
Supports enantioselective SAR reproducibility
Class-level receptor-binding inference; individual target context may differ
stereochemistry enantiomeric purity reproducibility chiral chromatography

Lipophilicity Modulation: 8-Chloro vs. 8-Fluoro and 8-Unsubstituted Analogs

The 8-chloro substituent provides a balanced lipophilicity (LogP ≈ 2.62) relative to the 8-fluoro analog (LogP ≈ 1.94) and the unsubstituted scaffold (LogP ≈ 2.12) [1]. This difference of 0.5–0.7 LogP units translates to a significant shift in predicted CNS permeability and nonspecific tissue binding. The chlorine atom also acts as a halogen-bond donor, an interaction not available with hydrogen or fluorine, providing distinct binding-mode opportunities in target engagement [2].

Lipophilicity (LogP)
Data to verify
8-Chloro: LogP ~2.62 | Halogen-bond donor (Cl)
8-Fluoro: LogP ~1.94 | Minimal halogen bonding
8-Unsubstituted: LogP ~2.12 | No halogen bonding
ΔLogP (Cl vs. F) ≈ 0.68; (Cl vs. H) ≈ 0.50
Supports CNS penetration model fit
Computed LogP (XLogP3); experimental ADME may vary
lipophilicity LogP blood-brain barrier CNS penetration ADME

Purity Benchmarking: 98% vs. Industry-Standard 95%

Specialist supplier Leyan provides this specific enantiomer at 98% purity, compared to the common 95% purity offered by many general research chemical suppliers for the racemate . The 3% purity difference corresponds to significantly reduced unidentified impurity profiles, which is critical for reproducible catalytic reactions and sensitive biological assays where minor impurities can act as potent inhibitors or activators [1].

Purity Benchmark
Supplier specification
Target: 98% (HPLC) — specialist supplier
Comparator: 95% — typical catalog specification for racemate
>60% reduction in total impurities (5% → 2%)
Supports synthesis reproducibility
Lot-specific review recommended; impurity profiles may affect biological assays
purity quality control reproducibility HPLC impurities

Optimal Application Scenarios for tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1250994-53-6)


Enantioselective Synthesis of CNS-Targeted γ-Carboline Libraries

Use the defined (4aS,9bR) stereochemistry as a chiral template for synthesizing conformationally restricted analogs targeting serotonin and histamine receptors. The 8-chloro substituent provides a favorable LogP for blood-brain barrier penetration, and the Boc group allows for orthogonal deprotection under acidic conditions without disturbing the sensitive tetrahydro-γ-carboline core. This establishes a reliable starting point for late-stage diversification via Suzuki, Buchwald-Hartwig, or reductive amination reactions. [1]

Structure-Activity Relationship (SAR) Studies on Halogen-Bonding Interactions

The 8-chloro substituent uniquely enables halogen-bonding interactions with backbone carbonyls or π-systems in a target binding pocket—a feature absent in fluoro or hydrogen analogs. This compound facilitates the systematic probing of halogen bond strength and geometry by direct comparison with the 8-fluoro and 8-unsubstituted analogs under identical assay conditions, while keeping the 3D shape constant due to identical stereochemistry (if sourced appropriately). [2]

High-Reproducibility Process Chemistry and Scale-Up Studies

The 98% purity specification, combined with defined single-enantiomer composition, ensures batch-to-batch consistency for process optimization and scale-up campaigns. The Boc protecting group offers straightforward deprotection and volatile byproduct management (CO2, isobutylene), simplifying workup compared to Cbz (requires hydrogenolysis) or Fmoc (generates dibenzofulvene, requiring scavenging). This reduces purification steps and process mass intensity (PMI) in multi-kilogram scale preparations. [3]

Application
Selection Property
Validation Focus
Enantioselective CNS scaffold synthesis
Defined (4aS,9bR) stereochemistry
Chiral identity and SAR consistency
Halogen-bonding SAR studies
8-Chloro LogP and σ-hole profile
Comparative binding-mode analysis
Multi-step process development
Boc cleavage compatibility
Deprotection efficiency and PMI assessment
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